molecular formula C17H22Cl2N6 B14663168 9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride CAS No. 37424-75-2

9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride

Cat. No.: B14663168
CAS No.: 37424-75-2
M. Wt: 381.3 g/mol
InChI Key: MMDYNEIERMNQHF-UHFFFAOYSA-N
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Description

9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride is a chemical compound with the molecular formula C16H20N6·2HCl. It is known for its unique structure, which includes a purine base attached to a piperazine ring with a phenethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride typically involves the reaction of a purine derivative with a piperazine derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production with consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 9H-Purine, 2-(4-methyl-1-piperazinyl)-, dihydrochloride
  • 9H-Purine, 2-(4-ethyl-1-piperazinyl)-, dihydrochloride
  • 9H-Purine, 2-(4-propyl-1-piperazinyl)-, dihydrochloride

Uniqueness

Compared to similar compounds, 9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride is unique due to the presence of the phenethyl group, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications .

Properties

CAS No.

37424-75-2

Molecular Formula

C17H22Cl2N6

Molecular Weight

381.3 g/mol

IUPAC Name

2-[4-(2-phenylethyl)piperazin-1-yl]-7H-purine;dihydrochloride

InChI

InChI=1S/C17H20N6.2ClH/c1-2-4-14(5-3-1)6-7-22-8-10-23(11-9-22)17-18-12-15-16(21-17)20-13-19-15;;/h1-5,12-13H,6-11H2,(H,18,19,20,21);2*1H

InChI Key

MMDYNEIERMNQHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl

Origin of Product

United States

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